molecular formula C21H19N5O4S B10981043 2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide

2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B10981043
M. Wt: 437.5 g/mol
InChI Key: GVSCGSQGMMFHHY-UHFFFAOYSA-N
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Description

2-[1-(4-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of imidazolidinone, thiazole, and pyridine moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxybenzyl group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction of the imidazolidinone ring can produce more saturated imidazolidine derivatives .

Mechanism of Action

The mechanism of action of 2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and modulating various biological pathways. For example, it may inhibit the activity of certain kinases involved in cell signaling, leading to reduced cell proliferation and inflammation .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H19N5O4S

Molecular Weight

437.5 g/mol

IUPAC Name

2-[1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C21H19N5O4S/c1-30-15-4-2-13(3-5-15)11-26-19(28)16(24-21(26)29)10-18(27)25-20-23-17(12-31-20)14-6-8-22-9-7-14/h2-9,12,16H,10-11H2,1H3,(H,24,29)(H,23,25,27)

InChI Key

GVSCGSQGMMFHHY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C(NC2=O)CC(=O)NC3=NC(=CS3)C4=CC=NC=C4

Origin of Product

United States

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